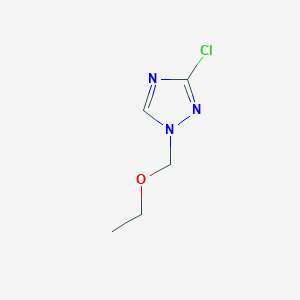
2-Bromo-5-fluoro-4-hydroxybenzonitrile
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It is a planar molecule, and its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoro-4-hydroxybenzonitrile involves multiple steps . One method involves the use of 4-Bromo-2-fluorobenzonitrile and copper bromide, triethylamine, and formic acid at room temperature . The mixture is stirred at room temperature for 24 hours under an oxygen atmosphere .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-4-hydroxybenzonitrile is characterized by the presence of bromine, fluorine, hydroxy, and nitrile groups attached to a benzene ring . The InChI code for this compound is 1S/C7H3BrFNO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H .Applications De Recherche Scientifique
Herbicide Resistance in Plants
Research has shown the potential of introducing specific detoxification genes into plants to confer resistance to certain herbicides. One study demonstrated that transgenic tobacco plants expressing a bacterial nitrilase gene exhibited resistance to bromoxynil, a herbicide chemically similar to 2-Bromo-5-fluoro-4-hydroxybenzonitrile (Stalker, McBride, & Malyj, 1988).
Synthesis and Chemical Transformations
2-Bromo-5-fluoro-4-hydroxybenzonitrile can be synthesized through various chemical reactions. A study detailed the scaleable synthesis of related compounds, showcasing the versatility and applicability of halogenated benzonitriles in organic chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).
Photochemistry Studies
Photochemical studies of halogenated benzonitriles, similar to 2-Bromo-5-fluoro-4-hydroxybenzonitrile, have revealed insights into their behavior under light exposure. This research is significant for understanding the environmental fate and degradation pathways of these compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).
Environmental Degradation
Studies have also investigated the environmental degradation of similar compounds under various conditions, providing insights into the potential environmental impact and biodegradability of 2-Bromo-5-fluoro-4-hydroxybenzonitrile (Knight, Berman, & Häggblom, 2003).
Effects on Aquatic Systems
The impact of 2-Bromo-5-fluoro-4-hydroxybenzonitrile on aquatic systems has been a subject of research, particularly focusing on its photodegradation and interactions with various aquatic components, which is crucial for assessing its environmental risks (Kochany, 1992).
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-fluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCPQGREYUHVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-hydroxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone](/img/structure/B1410554.png)



